molecular formula C19H14N6OS B2668441 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide CAS No. 1904307-67-0

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide

Cat. No. B2668441
M. Wt: 374.42
InChI Key: PZQVNEVBNFKIJH-UHFFFAOYSA-N
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Description

The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The resulting solution is then evaporated, the precipitate is treated with water, filtered off and dried .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its 1H NMR and 13C NMR data . The 1H NMR spectrum shows signals corresponding to the aromatic protons and the methyl group. The 13C NMR spectrum shows signals corresponding to the carbon atoms in the compound .


Chemical Reactions Analysis

Triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical And Chemical Properties Analysis

The compound is a white solid . The 1H NMR and 13C NMR data provide information about the chemical structure of the compound .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis of novel compounds related to the triazolo[4,3-b]pyridazine moiety with potential anticancer activities. For instance, derivatives of 3-heteroarylindoles, including structures similar to the query compound, have been evaluated for antitumor activity against various cancer cell lines, showing moderate to high efficacy. These studies highlight the significance of the chemical framework in designing new anticancer agents (Abdelhamid et al., 2016).

Antimicrobial and Antifungal Effects

Another area of interest is the antimicrobial and antifungal potential of triazolo[4,3-b]pyridazine derivatives. Compounds bearing the triazolo[4,3-b]pyridazine core have been synthesized and shown to possess significant antimicrobial activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Bhuiyan et al., 2006).

Cardiovascular and Antihypertensive Activities

Research into compounds related to the triazolo[4,3-b]pyridazine framework has also uncovered potential cardiovascular benefits. Studies have identified compounds with cardiotonic activity and phosphodiesterase inhibiting properties, which could offer new avenues for treating cardiovascular diseases (Monge et al., 1993).

Antioxidant Properties

There is evidence that triazolo[4,3-b]pyridazine derivatives exhibit potent antioxidant activities. These compounds have been assessed in vitro for their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting their use as potent antioxidants in medical applications (Sunil et al., 2010).

Enzyme Inhibition

Triazolo[4,3-b]pyridazine derivatives have also been explored for their enzyme inhibitory activities, including potential roles as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's (Mohsen, 2012).

Future Directions

The compound and its derivatives could be further explored for their diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . In silico pharmacokinetic and molecular modeling studies could also be conducted .

properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6OS/c26-19(14-2-1-3-16-13(14)6-8-20-16)21-10-18-23-22-17-5-4-15(24-25(17)18)12-7-9-27-11-12/h1-9,11,20H,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVNEVBNFKIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide

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